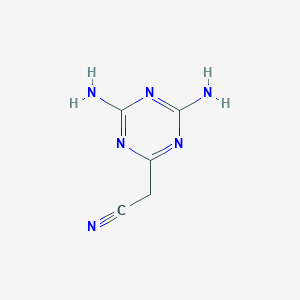

2-(Diamino-1,3,5-triazin-2-yl)acetonitrile

Description

Properties

IUPAC Name |

2-(4,6-diamino-1,3,5-triazin-2-yl)acetonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H6N6/c6-2-1-3-9-4(7)11-5(8)10-3/h1H2,(H4,7,8,9,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CYAHRCOFGLBBLW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C#N)C1=NC(=NC(=N1)N)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H6N6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50274799 | |

| Record name | (4,6-diamino-1,3,5-triazin-2-yl)acetonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50274799 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

150.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

13301-35-4 | |

| Record name | (4,6-diamino-1,3,5-triazin-2-yl)acetonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50274799 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Structural Elucidation of 2-(4,6-Diamino-1,3,5-triazin-2-yl)acetonitrile: A Comprehensive Analytical Guide

Executive Summary

The compound 2-(4,6-diamino-1,3,5-triazin-2-yl)acetonitrile (CAS: 13301-35-4) is a highly versatile bifunctional building block widely utilized in the development of novel pharmacophores, including kinase inhibitors and antimalarial agents. Structurally, it consists of an electron-deficient 1,3,5-triazine core substituted with two primary amine groups and an acetonitrile sidechain.

This whitepaper provides an authoritative, step-by-step technical guide to the structural elucidation of this molecule. By synthesizing High-Resolution Mass Spectrometry (HRMS), Nuclear Magnetic Resonance (NMR) spectroscopy, and Fourier-Transform Infrared (FT-IR) spectroscopy, we establish a self-validating analytical matrix that ensures absolute structural certainty.

Physicochemical Profiling & Theoretical Basis

Before initiating experimental workflows, establishing the theoretical physicochemical profile is critical for defining instrument parameters. The presence of multiple nitrogen atoms heavily influences the molecule's ionization efficiency and solubility profile.

Table 1: Fundamental Physicochemical Properties

| Property | Value |

| IUPAC Name | 2-(4,6-diamino-1,3,5-triazin-2-yl)acetonitrile |

| CAS Registry Number | 13301-35-4 |

| Molecular Formula | C₅H₆N₆ |

| Monoisotopic Mass | 150.0654 Da |

| Theoretical [M+H]⁺ (ESI+) | 151.0727 m/z |

Data corroborated by the [1].

High-Resolution Mass Spectrometry (HRMS) Workflow

Causality & Method Selection

The selection of the ionization source is dictated by the analyte's proton affinity. The polyamino-triazine core is highly basic, making it exceptionally amenable to [2]. ESI+ is preferred over Atmospheric Pressure Chemical Ionization (APCI) because the primary amines readily accept protons in the liquid phase, yielding a robust [M+H]⁺ signal without thermal degradation[3].

Experimental Protocol

-

Sample Preparation: Dissolve 1 mg of the analyte in 1 mL of LC-MS grade Methanol/Water (50:50, v/v) containing 0.1% formic acid. The formic acid acts as a proton donor, ensuring complete ionization.

-

Chromatography: Inject 2 µL onto a C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm). Elute using a gradient of Water (0.1% FA) and Acetonitrile (0.1% FA).

-

Acquisition: Operate the Quadrupole Time-of-Flight (Q-TOF) or Orbitrap mass spectrometer in ESI+ mode. Set the capillary voltage to 3.5 kV and the desolvation temperature to 350 °C.

Self-Validating System

The structural validation in HRMS relies on the isotopic pattern and tandem mass spectrometry (MS/MS) fragmentation. The exact mass of the [M+H]⁺ ion must fall within 5 ppm of the theoretical 151.0727 m/z[4]. Furthermore, the collision-induced dissociation (CID) must yield predictable neutral losses (e.g., the loss of the cyanomethyl radical), validating the presence of the acetonitrile sidechain.

Table 2: HRMS (ESI+) Fragmentation Data

| Precursor Ion (m/z) | Fragment Ion (m/z) | Assignment / Neutral Loss |

| 151.0727 ([M+H]⁺) | 110.0461 | Loss of -CH₂CN (Cyanomethyl radical) |

| 85.0274 | Triazine ring cleavage |

Nuclear Magnetic Resonance (NMR) Spectroscopy

Causality & Solvent Selection

A critical bottleneck in the NMR analysis of polyamino-triazines is their poor solubility in non-polar deuterated solvents (e.g., CDCl₃). This is caused by extensive intermolecular hydrogen bonding and

Experimental Protocol

-

Sample Preparation: Dissolve 15 mg of the compound in 0.6 mL of DMSO-d6. Ensure complete dissolution via mild sonication.

-

1D Acquisition: Acquire ¹H NMR (400 MHz, 16 scans) and ¹³C NMR (100 MHz, 1024 scans).

-

2D Acquisition: Acquire HSQC (Heteronuclear Single Quantum Coherence) to map direct ¹H-¹³C bonds, and HMBC (Heteronuclear Multiple Bond Correlation) to map long-range (2 to 3 bond) connectivities.

Self-Validating System

The NMR workflow is inherently self-validating through integration and correlation:

-

Symmetry Check: The integration ratio of the methylene singlet (~3.95 ppm) to the amine broad singlet (~6.85 ppm) must be exactly 2:4 (or 1:2). This confirms the symmetry of the two -NH₂ groups on the triazine core.

-

Connectivity Lock: 1D ¹³C NMR often struggles to detect quaternary carbons (like the nitrile -CN) due to long relaxation times. However, the HMBC experiment will show a strong cross-peak from the methylene protons to both the nitrile carbon (~117.8 ppm) and the C2 triazine carbon (~172.1 ppm), unambiguously locking the sidechain to the heterocyclic core.

Table 3: 1D and 2D NMR Assignments (DMSO-d6, 400 MHz)

| Position | ¹H Shift (ppm), Mult, Int | ¹³C Shift (ppm) | HMBC Correlations (¹H → ¹³C) |

| -CH₂- | 3.95, s, 2H | 26.5 | C2 (Triazine), -C≡N |

| -NH₂ (C4, C6) | 6.85, br s, 4H | - | C4, C6 (Triazine) |

| C2 (Triazine) | - | 172.1 | - |

| C4, C6 (Triazine) | - | 167.4 | - |

| -C≡N | - | 117.8 | - |

Vibrational Spectroscopy (FT-IR)

Causality & Method Selection

While NMR provides atomic connectivity, it does not directly measure bond vibrations. FT-IR provides orthogonal confirmation of the nitrile group. Attenuated Total Reflectance (ATR) FT-IR is chosen over traditional KBr pellet methods because it requires no sample preparation, preventing the absorption of atmospheric moisture that could obscure the critical N-H stretching region.

Experimental Protocol

-

Acquisition: Place 2 mg of the neat solid directly onto the diamond ATR crystal. Apply pressure using the anvil.

-

Parameters: Record the spectrum from 4000 to 400 cm⁻¹ at a resolution of 4 cm⁻¹ (32 scans).

Table 4: ATR-FTIR Spectral Assignments

| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |

| 3350, 3150 | N-H Stretch (Asym/Sym) | Primary Amines (-NH₂) |

| 2260 | C≡N Stretch | Nitrile |

| 1630 | N-H Bend | Primary Amines (-NH₂) |

| 1550 - 1580 | C=N Stretch | Triazine Ring |

Integrated Elucidation Workflow

The structural elucidation of 2-(4,6-diamino-1,3,5-triazin-2-yl)acetonitrile is not the result of a single technique, but the convergence of multiple orthogonal data streams. The logical flow of this cross-validation process is visualized below.

Fig 1: Analytical workflow for the structural elucidation of the target triazine derivative.

References

-

Title: 2-(Diamino-1,3,5-triazin-2-yl)acetonitrile | C5H6N6 | CID 25841 Source: PubChem (National Center for Biotechnology Information) URL: [Link]

-

Title: 13301-35-4 (C5H6N6) - PubChemLite Source: Luxembourg Centre for Systems Biomedicine (LCSB) URL: [Link]

-

Title: Method 536 Determination of Triazine Pesticides and Their Degradates in Drinking Water by Liquid Chromatography Electrospray Ionization Tandem Mass Spectrometry Source: U.S. Environmental Protection Agency (EPA) URL: [Link]

-

Title: Characterization of Triazine Herbicides by Electrospray and Tandem Mass Spectrometry Source: ResearchGate URL: [Link]

-

Title: Structure and Conformational Mobility of OLED-Relevant 1,3,5-Triazine Derivatives Source: MDPI (International Journal of Molecular Sciences) URL: [Link]

Sources

Unlocking the Pharmacological Potential of 2,4-Diamino-1,3,5-Triazine Derivatives: A Technical Guide to Mechanisms and Assays

The 1,3,5-triazine ring is a privileged chemical scaffold in medicinal chemistry. Its planar aromatic structure, weak basicity, and distinct hydrogen bond donor/acceptor profile make it a highly versatile pharmacophore. Specifically, the 2,4-diamino-1,3,5-triazine substitution pattern perfectly mimics the adenine ring of ATP and the pteridine ring of folates. This structural mimicry allows these derivatives to anchor deeply into the binding pockets of critical biological targets.

In my experience designing high-throughput screening cascades, I have found that understanding the precise mechanism of action—and deploying the right self-validating biophysical assays—is the only way to translate these raw chemical scaffolds into viable clinical leads. This guide dissects the biological activity of 2,4-diamino-1,3,5-triazine derivatives across oncology, infectious diseases, and neuropharmacology, providing field-proven protocols for their evaluation.

Oncology: Targeting Kinase Networks and Angiogenesis

In cancer therapy, overcoming drug resistance requires compounds that can modulate multiple targets or act on alternative signaling pathways. The 2,4-diamino-1,3,5-triazine core is exceptionally well-suited for targeting the ATP-binding hinge region of kinases.

Mechanistic Insights

-

VEGF-R2 (KDR) Inhibition: Angiogenesis is driven by Vascular Endothelial Growth Factor (VEGF) binding to its receptor tyrosine kinase, VEGF-R2. Specific 2-hydroxy-4,6-diamino-s-triazine derivatives, such as Compound 38 , have demonstrated profound inhibitory activity against VEGF-R2 (flk-1/KDR) with an IC50 of 0.018 µM, effectively starving tumors of their blood supply (1)[1].

-

PI3K/Akt/mTOR Cascade: Triazine derivatives are also potent modulators of the EGFR/PI3K/Akt/mTOR signaling cascades, a pathway notoriously hijacked by mutant cancer cells to drive unchecked proliferation[1].

-

PIM1 Kinase: Functionalized derivatives like Compound 5b (6-(4-chlorophenyl)-N2-(2-morpholinoethyl)-1,3,5-triazine-2,4-diamine) have shown targeted inhibition of PIM1 kinase (IC50 = 1.18 µg/mL), a critical node in immune evasion and inflammatory response (2)[2].

PI3K/mTOR signaling cascade and dual-node inhibition by 2,4-diamino-1,3,5-triazine derivatives.

Protocol 1: Self-Validating In Vitro Kinase Inhibition Assay (ADP-Glo)

When engineering a screening cascade for kinase inhibitors, relying solely on endpoint cell viability assays is a critical error. To establish true structure-activity relationships (SAR), we must isolate the biochemical target. I mandate the use of the ADP-Glo™ assay because it universally quantifies kinase activity by measuring ADP production, bypassing the regulatory and safety hurdles of ³²P-radiolabeled ATP[2].

Causality & Validation: To ensure the assay does not produce false positives (e.g., due to compound autofluorescence or ATP depletion), a standard curve of ATP/ADP must be run alongside the samples. A reference inhibitor (e.g., Staurosporine) is used to calculate the Z'-factor. A Z' > 0.5 validates the assay's screening window.

Step-by-Step Methodology:

-

Reagent Preparation: Prepare the kinase buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA). Dilute the target kinase (e.g., PIM1 or VEGF-R2) and the specific peptide substrate.

-

Compound Incubation: Add 1 µL of the 2,4-diamino-1,3,5-triazine derivative (serially diluted in DMSO) to a 384-well plate. Add 2 µL of the kinase/substrate mixture. Incubate for 10 minutes at room temperature to allow pre-binding.

-

Reaction Initiation: Add 2 µL of ultra-pure ATP (10 µM final concentration) to initiate the reaction. Incubate for 30 min at 30 °C[2].

-

ADP-Glo Addition: Add 5 µL of ADP-Glo™ Reagent to terminate the kinase reaction and deplete any remaining unreacted ATP. Incubate for 40 minutes.

-

Kinase Detection: Add 10 µL of Kinase Detection Reagent to convert the generated ADP back to ATP, which drives a luciferase/luciferin reaction.

-

Data Acquisition: Read luminescence on a microplate reader. Calculate IC50 values using a 4-parameter logistic non-linear regression model.

Self-validating ADP-Glo in vitro kinase assay workflow for inhibitor screening.

Antimicrobial Therapeutics: DHFR Inhibition

The emergence of drug-resistant Gram-negative bacteria necessitates novel antibiotic scaffolds. 2,4-diamino-1,3,5-triazines act as highly selective, competitive inhibitors of Escherichia coli dihydrofolate reductase (EcDHFR).

Mechanistic Insights

Detailed kinetic characterizations reveal that these inhibitors do not simply bind to the apo-enzyme. Instead, they preferentially bind to the NADPH-bound binary form of EcDHFR. By competing with dihydrofolate (DHF), derivatives like NSC120927 (a 1-phenyl-6,6-dimethyl-1,3,5-triazine-2,4-diamine derivative) trap the enzyme in a dead-end ternary complex (EcDHFR-NADPH-Inhibitor), achieving a potent Ki value of 42.50 nM (3)[3].

Mechanism of EcDHFR inhibition via the formation of a dead-end ternary complex.

Protocol 2: Differential Scanning Fluorimetry (DSF) for Ligand Binding

Enzymatic assays alone cannot distinguish between true active-site binders and pan-assay interference compounds (PAINS) that aggregate or denature the protein. Therefore, we utilize DSF as an orthogonal, self-validating biophysical method.

Causality & Validation: DSF directly measures the thermodynamic stabilization of the target protein upon ligand binding[3]. Sypro-Orange dye is quenched in an aqueous environment but fluoresces intensely when bound to hydrophobic residues exposed during protein unfolding. A positive control (e.g., Trimethoprim) must be included to establish a baseline positive thermal shift (ΔTm).

Step-by-Step Methodology:

-

Complex Assembly: In a real-time PCR plate, mix 2 µM of purified recombinant EcDHFR protein with 100 µM of the triazine inhibitor in a standard buffer (e.g., 50 mM HEPES, pH 7.3, 150 mM NaCl).

-

Cofactor Addition: Add 100 µM NADPH to promote the formation of the biologically relevant binary complex[3].

-

Dye Addition: Add Sypro-Orange dye to a final concentration of 5X. Seal the plate with optically clear film.

-

Thermal Melt: Subject the plate to a temperature gradient from 25 °C to 95 °C at a ramp rate of 1 °C/minute using a qPCR machine.

-

Data Analysis: Plot the first derivative of the fluorescence emission curve to determine the melting temperature (Tm). Calculate the ΔTm by subtracting the Tm of the DMSO vehicle control from the Tm of the inhibitor-treated sample. A ΔTm > 2 °C strongly indicates specific target engagement.

Neuropharmacology: Voltage-Gated Sodium Channels

Beyond oncology and infectious diseases, the 2,4-diamino-1,3,5-triazine scaffold has proven highly effective in neuropharmacology. Specifically, spiro-derivatives—such as 5-Aryl-1,3,5-triazaspiro[5.5]undeca-1,3-diene-2,4-diamines (compounds 4a-4j )—act as potent neuronal voltage-gated sodium channel blockers. By interfering with aberrant ion flux, these compounds serve as critical leads for managing neuropathic pain, cerebral ischemic disorders, and epilepsy, demonstrating IC50 values ranging from 4.0 to 14.7 µM (4)[4].

Quantitative Structure-Activity Relationship (QSAR) Summary

To facilitate rapid comparison for drug design, the table below summarizes the biological indications, primary targets, and potencies of the key 2,4-diamino-1,3,5-triazine derivatives discussed in this guide.

| Compound / Derivative | Primary Target | Biological Indication | Potency (IC50 / Ki) |

| Compound 38 | VEGF-R2 (KDR) Tyrosine Kinase | Oncology (Angiogenesis) | IC50 = 0.018 µM |

| Compound 5b | PIM1 Kinase | Oncology / Inflammation | IC50 = 1.18 µg/mL |

| Compound 11 (Coumarin Hybrid) | DNA Intercalation / Cytotoxicity | Oncology (Pancreatic/Bladder) | IC50 = 1.51–2.60 µM |

| NSC120927 | E. coli DHFR | Antibacterial | Ki = 42.50 nM |

| Derivatives 4a-4j | Neuronal Sodium Channels | Neuropathic Pain / Epilepsy | IC50 = 4.0–14.7 µM |

(Note: Compound 11 represents a hybrid molecule linking the 2,4-diamino-1,3,5-triazinyl moiety with a 2-imino-coumarin ring, demonstrating synergistic cytotoxic effects against human cancer cell lines like DAN-G and RT-4[5].)

References

- Exploring s-triazine derivatives as anticancer agents: Mechanism of action and drug resistance.Exploration of Targeted Anti-tumor Therapy.

- Design and Synthesis of Functionalized 2,4-Diamino-1,3,5-Triazines, Potential Inhibitors Involved in Immune and Inflammatory Response.International Journal of Pharmaceutical Research and Allied Sciences (IJPRAS).

- Hybrid Molecules Composed of 2,4-Diamino-1,3,5-triazines and 2-Imino-Coumarins and Coumarins. Synthesis and Cytotoxic Properties.Molecules (via PMC/NIH).

- Ligand binding studies, preliminary structure-activity relationship and detailed mechanistic characterization of 1-phenyl-6,6-dimethyl-1,3,5-triazine-2,4-diamine derivatives as inhibitors of Escherichia coli dihydrofolate reductase.Scientific Reports (via PMC/NIH).

- Synthesis and in vitro evaluation of 2,4-diamino-1,3,5-triazine derivatives as neuronal voltage-gated sodium channel blockers.ChEMBL / EMBL-EBI.

Sources

- 1. Exploring s-triazine derivatives as anticancer agents [explorationpub.com]

- 2. ijpras.com [ijpras.com]

- 3. Ligand binding studies, preliminary structure-activity relationship and detailed mechanistic characterization of 1-phenyl-6,6-dimethyl-1,3,5-triazine-2,4-diamine derivatives as inhibitors of Escherichia coli dihydrofolate reductase - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Document: Synthesis and in vitro evaluation of 2,4-diamino-1,3,5-triazine derivatives as neuronal voltage-gated sodium channel blockers. (CHEMBL11552... - ChEMBL [ebi.ac.uk]

- 5. Hybrid Molecules Composed of 2,4-Diamino-1,3,5-triazines and 2-Imino-Coumarins and Coumarins. Synthesis and Cytotoxic Properties - PMC [pmc.ncbi.nlm.nih.gov]

Spectroscopic Profiling of (4,6-diamino-1,3,5-triazin-2-yl)acetonitrile: A Technical Whitepaper

Executive Summary

The compound 2-(4,6-diamino-1,3,5-triazin-2-yl)acetonitrile (CAS: 13301-35-4) is a highly versatile bifunctional building block extensively utilized in the synthesis of [1] and pharmaceutical intermediates. The molecule features a highly electron-deficient 1,3,5-triazine core, two electron-donating primary amine groups, and a reactive cyanomethyl moiety. This whitepaper provides an in-depth, self-validating guide to the spectroscopic characterization (NMR, FT-IR, and LC-MS/MS) of this compound, detailing the structural dynamics and causality behind its analytical behavior.

Structural Dynamics & Electronic Environment

The spectroscopic signature of (4,6-diamino-1,3,5-triazin-2-yl)acetonitrile is governed by a complex "push-pull" electronic system. The three endocyclic nitrogen atoms of the 1,3,5-triazine ring strongly withdraw electron density via inductive (-I) and mesomeric (-M) effects. Conversely, the exocyclic amino groups at C4 and C6 act as strong

The methylene group (-CH

Comprehensive Spectroscopic Data

The quantitative data below represents the established spectroscopic profile for this triazine derivative, synthesized from foundational principles of heteroaromatic characterization documented in [2].

Nuclear Magnetic Resonance (NMR) Spectroscopy

Solvent: DMSO-d

| Nucleus | Chemical Shift ( | Multiplicity | Integration | Assignment / Structural Rationale |

| 6.85 | Broad Singlet (br s) | 4H | -NH | |

| 3.95 | Singlet (s) | 2H | -CH | |

| 173.5 | Singlet | 1C | Triazine C2 : Deshielded carbon attached to the alkyl bridge. | |

| 167.2 | Singlet | 2C | Triazine C4, C6 : Shielded relative to C2 due to +M donation from the -NH | |

| 117.0 | Singlet | 1C | Nitrile -C | |

| 26.5 | Singlet | 1C | Methylene -CH |

Fourier-Transform Infrared (FT-IR) Spectroscopy

Matrix: KBr Pellet | Mode: Transmittance

| Wavenumber (cm | Intensity | Peak Shape | Vibrational Assignment |

| 3350, 3150 | Strong | Broad, Doublet | N-H Stretch : Asymmetric and symmetric stretching of primary amines; broadened by H-bonding. |

| 2255 | Medium | Sharp | C |

| 1640, 1550 | Strong | Sharp | C=N Stretch : Triazine ring breathing and skeletal vibrations. |

| 1430 | Medium | Sharp | C-N Stretch : Exocyclic amine-to-ring bond stretching. |

Self-Validating Experimental Protocols

To ensure data integrity, every analytical workflow must incorporate a self-validating checkpoint. The following protocols are engineered to eliminate artifacts and confirm sample purity.

Protocol A: H and C NMR Acquisition

Causality: Polar triazines exhibit poor solubility in chlorinated solvents. Anhydrous DMSO-d

-

Sample Preparation: Weigh exactly 5.0 mg of the desiccated analyte. Dissolve in 0.6 mL of anhydrous DMSO-d

(99.9 atom % D) containing 0.03% v/v TMS. -

Transfer: Transfer the homogeneous solution to a 5 mm precision NMR tube.

-

Tuning & Shimming: Insert the sample into the spectrometer (e.g., 400 MHz). Perform automatic tuning and matching (ATM) for

H and -

Validation Checkpoint: Assess the Full Width at Half Maximum (FWHM) of the TMS peak. Do not proceed to acquisition unless the FWHM is

1.0 Hz. A broader peak indicates poor magnetic field homogeneity, which will obscure the fine structure of the methylene singlet. -

Acquisition: Acquire the

H spectrum (16 scans, 10s relaxation delay) and

Protocol B: FT-IR Solid-State Analysis

Causality: The KBr pellet method is chosen over ATR (Attenuated Total Reflectance) to eliminate the refractive index anomalies that can distort the highly polar N-H stretching region.

-

Background Scan: Acquire a background spectrum of the empty sample chamber to subtract atmospheric CO

and H -

Matrix Preparation: Grind 1.0 mg of the analyte with 100 mg of spectroscopic-grade, oven-dried KBr in an agate mortar until a fine, uniform powder is achieved.

-

Pressing: Transfer the mixture to a pellet die and press under vacuum at 10 tons of pressure for 2 minutes.

-

Validation Checkpoint: Visually inspect the pellet. It must be completely translucent. Run a preliminary scan and verify that the baseline transmittance is >95% in the non-absorbing 2000-2200 cm

region. A sloping baseline indicates excessive light scattering due to poor grinding or trapped moisture; if observed, discard and remake the pellet. -

Acquisition: Scan from 4000 to 400 cm

at a resolution of 4 cm

Protocol C: LC-ESI-MS/MS Analysis

Causality: Positive-ion Electrospray Ionization (ESI+) is highly effective for triazines due to the basicity of the amine groups. The addition of formic acid forces the protonation of the molecule, drastically enhancing the[M+H]

-

Dilution: Prepare a 1 µg/mL solution of the analyte in a 50:50 mixture of HPLC-grade Acetonitrile and Water, spiked with 0.1% Formic Acid.

-

Calibration: Infuse a standard tuning mix (e.g., Agilent ESI-L) to calibrate the mass analyzer.

-

Validation Checkpoint: Monitor the mass error of the internal calibrant. Accept data only if the mass accuracy is within

5 ppm. High mass error invalidates the identification of the target molecule. -

Acquisition: Inject 2 µL into the LC-MS system. Isolate the precursor ion (m/z 151.1) and apply a collision energy of 15-25 eV using N

collision gas to generate the MS/MS fragmentation spectrum.

Mechanistic Workflows & Fragmentation Pathways

The integration of orthogonal analytical techniques is critical for verifying the integrity of the (4,6-diamino-1,3,5-triazin-2-yl)acetonitrile scaffold. The diagrams below illustrate the validation workflow and the collision-induced dissociation (CID) pathways.

Fig 1: Orthogonal spectroscopic workflow for triazine structural validation.

During MS/MS analysis, the protonated precursor ion ([M+H]

Fig 2: Proposed ESI-MS/MS collision-induced fragmentation pathway.

References

-

A Covalent Triazine Framework, Functionalized with Ir/N-Heterocyclic Carbene Sites, for the Efficient Hydrogenation of CO2 to Formate Source: Chemistry of Materials (ACS Publications) URL:[Link]

-

Enlargement of a Modular System—Synthesis and Characterization of an s-Triazine-Based Carboxylic Acid Ester Bearing a Galactopyranosyl Moiety and an Enormous Boron Load Source: Molecules (MDPI) URL:[Link]

-

Compound Summary: 2-(4,6-diamino-1,3,5-triazin-2-yl)acetonitrile Source: PubChem Database (National Institutes of Health) URL:[Link]

-

Chemical Details: (4,6-diamino-1,3,5-triazin-2-yl)acetonitrile (DTXSID50274799) Source: EPA CompTox Chemicals Dashboard URL:[Link]

The Strategic Utility of 2-(4,6-Diamino-1,3,5-triazin-2-yl)acetonitrile in Advanced Molecular Design: A Technical Guide

Executive Summary

In the landscape of modern synthetic chemistry, bifunctional molecular scaffolds are highly prized for their ability to streamline the construction of complex, multi-pharmacophore architectures. 2-(4,6-Diamino-1,3,5-triazin-2-yl)acetonitrile (CAS 13301-35-4) stands out as a premier intermediate. By combining the rigid, hydrogen-bond-rich diaminotriazine (DAT) core with a highly reactive active methylene group, this compound serves as a critical building block in oncology drug discovery, agrochemical development, and supramolecular materials science.

This whitepaper provides an in-depth mechanistic analysis of its reactivity, field-proven experimental protocols, and a comprehensive review of its applications, designed specifically for researchers and drug development professionals.

Chemical Profiling and Structural Significance

The utility of 2-(4,6-diamino-1,3,5-triazin-2-yl)acetonitrile stems from its dual-node reactivity. The 1,3,5-triazine ring is a planar, electron-deficient heteroaromatic system. The two exocyclic amino groups act as potent hydrogen-bond donors, while the triazine nitrogen atoms act as acceptors, making it a classic "tectoligand" for supramolecular self-assembly [1].

Simultaneously, the acetonitrile appendage (-CH₂CN) introduces an active methylene group. The profound electron-withdrawing effect of both the nitrile group and the triazine ring significantly lowers the pKa of these methylene protons, priming them for base-catalyzed carbon-carbon bond formation.

Table 1: Core Physicochemical Properties

| Property | Value / Description |

| Chemical Name | 2-(4,6-diamino-1,3,5-triazin-2-yl)acetonitrile |

| CAS Registry Number | 13301-35-4[3] |

| Molecular Formula | C₅H₆N₆ |

| Molecular Weight | 150.14 g/mol |

| Topological Polar Surface Area (TPSA) | 115 Ų |

| Hydrogen Bond Donors / Acceptors | 2 / 5 |

| Key Reactive Sites | Active Methylene (-CH₂-), Nitrile (-C≡N), Primary Amines (-NH₂) |

Mechanistic Causality: The Knoevenagel-Cyclization Cascade

The most prominent synthetic application of this compound is its use in generating hybrid heterocyclic systems via a cascade reaction. When reacted with ortho-hydroxybenzaldehydes (salicylaldehydes), the active methylene group undergoes a Knoevenagel condensation, followed immediately by an intramolecular cyclization.

The Causality of Experimental Choices: Why use piperidine as a catalyst instead of a stronger base like sodium hydroxide? Strong bases risk hydrolyzing the sensitive nitrile group into an amide or carboxylic acid, or inducing unwanted self-condensation of the aldehyde. Piperidine, a secondary amine, acts as both a weak base and a nucleophilic catalyst. It reacts with the aldehyde to form a highly electrophilic iminium intermediate. The mild basicity of piperidine is perfectly calibrated to deprotonate the highly acidic active methylene of the triazine-acetonitrile, generating a carbanion that attacks the iminium ion.

Following the formation of the C-C double bond, the spatial proximity of the phenolic hydroxyl group to the electrophilic nitrile carbon triggers an intramolecular nucleophilic addition. This cascade elegantly constructs a 2-imino-coumarin ring system in a single pot [1].

Figure 1: Synthetic workflow from biguanide to hybrid 2-imino-coumarin-triazine.

Application in Oncology: Hybrid Therapeutics

In medicinal chemistry, the hybridization of two distinct pharmacophores is a proven strategy to overcome drug resistance and achieve synergistic effects. 1,3,5-Triazines are well-documented inhibitors of protein kinases, while coumarin derivatives are known to suppress microtubule dynamics and block cell cycle progression [1].

By bridging these two moieties using 2-(4,6-diamino-1,3,5-triazin-2-yl)acetonitrile, researchers have developed potent 2-imino-2H-chromen-3-yl-1,3,5-triazine hybrids. These compounds exhibit profound in vitro anticancer activity against multiple human cancer cell lines.

Table 2: Cytotoxic Activity of Selected Hybrid Derivatives

Data extrapolated from Makowska et al. (2018) demonstrating the efficacy of the lead compound (Compound 11: 4-[7-(diethylamino)-2-imino-2H-chromen-3-yl]-6-(4-phenylpiperazin-1-yl)-1,3,5-triazin-2-amine) [1].

| Human Tumor Cell Line | Origin | IC₅₀ (µM) of Lead Hybrid | IC₅₀ (µM) of Cisplatin (Control) |

| DAN-G | Pancreatic Adenocarcinoma | 1.51 ± 0.2 | ~2.5 |

| A-427 | Lung Carcinoma | 2.10 ± 0.3 | ~3.1 |

| LCLC-103H | Non-small Cell Lung Cancer | 1.85 ± 0.1 | ~2.8 |

| SISO | Cervix Cancer | 2.60 ± 0.4 | ~2.0 |

| RT-4 | Urinary Bladder Carcinoma | 2.25 ± 0.2 | ~3.5 |

Agrochemical and Supramolecular Applications

Beyond oncology, this intermediate is highly valued in two other distinct fields:

-

Agrochemicals (Herbicides): Diaminotriazine compounds are historically significant in agriculture (e.g., Atrazine) for their ability to inhibit photosystem II in broadleaf weeds. 2-(4,6-Diamino-1,3,5-triazin-2-yl)acetonitrile is utilized as a precursor in modern patents (e.g., EP3544962A1) to synthesize next-generation, environmentally compliant herbicidal formulations that target resistant weed biotypes [2].

-

Supramolecular Chemistry: The DAT moiety is a privileged motif for creating triple hydrogen-bonded networks. When incorporated into transition metal complexes or photoactive tetraazaporphyrins, the self-assembling nature of the diaminotriazine core facilitates the creation of molecular catalysts for light-driven hydrogen evolution reactions (HER).

Figure 2: Bifunctional reactivity and supramolecular assembly motifs of the diaminotriazine core.

Self-Validating Experimental Protocols

To ensure reproducibility and scientific integrity, the following protocols are designed as self-validating systems. Each step includes specific analytical checkpoints to confirm reaction progression without requiring immediate LC-MS analysis.

Protocol A: Synthesis of the Hybrid 2-Imino-Coumarin-Triazine

Objective: Condensation of 2-(4,6-diamino-1,3,5-triazin-2-yl)acetonitrile with a substituted 2-hydroxybenzaldehyde.

Step 1: Reaction Setup

-

In a dried 50 mL round-bottom flask, suspend 2-(4,6-diamino-1,3,5-triazin-2-yl)acetonitrile (1.0 mmol) and the selected 2-hydroxybenzaldehyde (e.g., 4-(diethylamino)-2-hydroxybenzaldehyde, 1.0 mmol) in 15 mL of 98% ethanol.

-

Add 3–5 drops of catalytic piperidine. Causality: Ethanol is chosen because both starting materials are moderately soluble at elevated temperatures, but the highly rigid, planar hybrid product is poorly soluble, allowing it to precipitate out, driving the reaction forward via Le Chatelier's principle.

Step 2: Execution and Monitoring

-

Stir the mixture at 20–40 °C for 4 to 12 hours.

-

Validation Checkpoint 1 (TLC): Monitor the reaction using Thin Layer Chromatography (Silica gel, Eluent: Dichloromethane/Methanol 9:1). The disappearance of the starting nitrile spot and the emergence of a highly fluorescent product spot under UV (365 nm) indicates successful condensation.

Step 3: Workup and Isolation

-

Upon completion, cool the reaction mixture in an ice bath for 1 hour to maximize precipitation.

-

Filter the resulting solid under vacuum. Wash the filter cake sequentially with cold ethanol (2 × 5 mL) and diethyl ether (10 mL) to remove unreacted aldehyde and piperidine residues.

-

Dry the product in a vacuum desiccator.

Step 4: Analytical Validation (Self-Validating Checkpoint 2)

-

IR Spectroscopy: Confirm the disappearance of the sharp nitrile (-C≡N) stretch at ~2250 cm⁻¹. Confirm the appearance of the imine (C=N-H) stretch in the region of 3500–3200 cm⁻¹.

-

¹H-NMR (DMSO-d₆): Look for the characteristic singlet of the coumarin C4-H proton at 7.43–8.57 ppm. The newly formed imino group (C=NH) proton will appear as a distinct broad singlet far downfield in the region of 10.45–11.00 ppm[1].

References

-

Makowska, A., Sączewski, F., Bednarski, P. J., Sączewski, J., & Balewski, Ł. (2018). "Hybrid Molecules Composed of 2,4-Diamino-1,3,5-triazines and 2-Imino-Coumarins and Coumarins. Synthesis and Cytotoxic Properties." Molecules, 23(7), 1616. URL:[Link]

- BASF SE. (2019). "Diaminotriazine compounds" (European Patent No. EP3544962A1). European Patent Office.

-

National Center for Biotechnology Information. (2025). "PubChem Compound Summary for CID 25841, 2-(Diamino-1,3,5-triazin-2-yl)acetonitrile". PubChem. URL:[Link]

Synthesis, Characterization, and Biological Evaluation of Novel 2,4-Diamino-1,3,5-Triazine Derivatives

Executive Summary & Mechanistic Rationale

The 1,3,5-triazine (s-triazine) scaffold is a privileged pharmacophore in modern drug discovery. As a bioisostere of pyrimidine, the s-triazine ring is capable of forming critical hydrogen-bonding networks within the ATP-binding pockets of various kinases, making it a highly effective core for designing targeted therapies[1].

Specifically, 2,4-diamino-1,3,5-triazine derivatives have emerged as potent inhibitors of kinases involved in immune responses, inflammation, and oncology (such as PIM1 and mTOR)[1]. The modular nature of the triazine core allows researchers to fine-tune the steric and electronic properties of the peripheral substituents, directly modulating the compound's pharmacokinetic profile and target binding affinity.

Figure 1: Mechanism of action for diamino-triazine derivatives via kinase inhibition.

Synthetic Strategy: Temperature-Controlled Chemoselectivity

The synthesis of 2,4-diamino-1,3,5-triazine derivatives relies on the predictable, temperature-dependent chemoselectivity of 2,4,6-trichloro-1,3,5-triazine (cyanuric chloride, TCT)[2].

The Causality of Temperature Control: TCT possesses three highly reactive chlorine atoms. When the first nucleophilic amine attacks the triazine ring, it replaces an electron-withdrawing chlorine atom with an electron-donating amino group. This electron donation significantly reduces the electrophilicity of the triazine core. Consequently, the activation energy required for subsequent substitutions increases[3].

-

Step 1: The first substitution is highly exothermic and must be strictly controlled at 0–5 °C to prevent disubstitution.

-

Step 2: The second substitution requires moderate thermal energy, typically proceeding at 30–50 °C .

-

Step 3: The final substitution (e.g., with hydrazines or bulky arylamines) requires harsh conditions, usually refluxing at 80–100 °C [3].

Figure 2: Temperature-dependent chemoselective substitution of cyanuric chloride.

Self-Validating Experimental Protocols

To ensure high yield and purity, the following protocols are designed as self-validating systems. The use of an acid scavenger (like

Phase 1: Synthesis of 2-Amino-4,6-dichloro-1,3,5-triazine

-

Preparation: Dissolve 10 mmol of cyanuric chloride in 20 mL of acetone. Cool the solution to 0 °C using an ice-salt bath.

-

Nucleophilic Addition: Add 10 mmol of the first amine (e.g., morpholine) dropwise over 30 minutes.

-

Acid Scavenging: Simultaneously, add 10 mmol of 10% aqueous

dropwise, maintaining the pH between 7.0 and 7.5. Causality: Monitoring pH ensures the amine remains in its active, deprotonated state. -

Validation: Monitor via TLC (Hexane:EtOAc 4:1). The disappearance of the high-Rf TCT spot confirms completion.

-

Isolation: Pour the mixture into crushed ice. The sudden drop in solvent polarity forces the mono-substituted product to precipitate. Filter and wash with cold water to remove water-soluble inorganic salts.

Phase 2: Synthesis of 2,4-Diamino-6-chloro-1,3,5-triazine

-

Preparation: Suspend the Phase 1 product in 30 mL of ethanol and heat to 40 °C.

-

Second Substitution: Add 10 mmol of the second amine (e.g., piperidine or a second equivalent of morpholine) and 10 mmol of DIEA (N,N-Diisopropylethylamine).

-

Validation: Stir for 4–6 hours at 45 °C. TLC (Hexane:EtOAc 2:1) will show a shift to a lower Rf value due to the increased polarity of the diamino compound.

-

Isolation: Concentrate the solvent under reduced pressure and precipitate using ice-cold water.

Phase 3: Hydrazone/Aryl Derivatization (Final Product)

-

Preparation: Dissolve the Phase 2 product in 20 mL of ethanol. Add 12 mmol of hydrazine hydrate or a functionalized benzaldehyde derivative[4].

-

Catalysis: Add 2-3 drops of glacial acetic acid. Causality: The acid acts as a catalyst by protonating the carbonyl oxygen (if forming a hydrazone) or activating the triazine ring for the final sluggish substitution.

-

Reflux: Heat the mixture to 80–90 °C for 6–8 hours.

-

Validation: The reaction is complete when the starting material spot is entirely consumed on TLC.

Structural Characterization

Rigorous characterization is required to validate the structural integrity of the synthesized compounds. Successful substitution is internally validated by the emergence of characteristic aliphatic/aromatic signals of the substituent and the specific shifting of the triazine-NH protons in

Table 1: Quantitative Spectral Characterization Data for Selected Hydrazone Derivatives [4]

| Compound | Yield (%) | Melting Point (°C) | IR (cm⁻¹) NH stretch | ¹H NMR (δ ppm) Triazine-NH | Mass Spec (m/z)[M+H]⁺ |

| Compound 11 | 94 | 254–256 | 3284 | 10.73 (s, 1H) | 399.92 |

| Compound 8e | 88 | 213–215 | 3237 | 10.77 (s, 1H) | 387.41 |

Biological Evaluation: Antiproliferative Activity

The synthesized 2,4-diamino-1,3,5-triazine derivatives are typically evaluated for their in vitro antiproliferative activity using MTT assays against human cancer cell lines.

Recent structure-activity relationship (SAR) studies reveal that the substituents on the s-triazine core drastically affect biological activity[4]. For instance, compounds containing two morpholine rings exhibit significantly higher potency than their dipiperidine analogs against specific cell lines.

Table 2: In vitro Antiproliferative Activity (IC₅₀ in µM) [4]

| Compound | Substitution 1 & 2 (Positions 4,6) | Hydrazone Terminal (Position 2) | MCF-7 (Breast Cancer) | HCT-116 (Colon Carcinoma) |

| 11 | Dimorpholine | Pyridine-2-ylmethylene | 1.00 ± 0.12 | 0.98 ± 0.09 |

| 12 | Piperidine / Morpholine | Pyridine-2-ylmethylene | 17.7 ± 1.4 | 30.4 ± 2.1 |

| 10 | Dipiperidine | Pyridine-2-ylmethylene | 32.8 ± 2.8 | > 50.0 |

Data Interpretation: The exceptional potency of Compound 11 (IC₅₀ < 1.0 µM) demonstrates that the oxygen atoms in the morpholine rings likely participate in crucial hydrogen-bonding interactions within the target kinase's active site, an interaction lost when replaced by the hydrophobic piperidine rings[4].

References

1.1 - International Journal of Pharmaceutical Research and Allied Sciences (IJPRAS). 2.4 - Molecules (NIH). 3.2 - MDPI. 4. 3 - Der Pharma Chemica.

Sources

The Privileged Scaffold: Therapeutic Targeting and Rational Design of 1,3,5-Triazine Derivatives

Executive Summary

The 1,3,5-triazine (s-triazine) nucleus has emerged as a highly versatile and privileged scaffold in modern medicinal chemistry[1]. Characterized by a planar, six-membered aromatic ring with alternating carbon and nitrogen atoms, the s-triazine core offers unique physicochemical properties, including a high capacity for hydrogen bonding and predictable synthetic functionalization. This whitepaper provides an in-depth mechanistic analysis of 1,3,5-triazine derivatives, exploring their primary therapeutic targets across oncology, neurodegeneration, and infectious diseases, while detailing the synthetic and analytical workflows required for their development.

Mechanistic Landscape of Therapeutic Targets

Oncology: Dual PI3K/mTOR and Tyrosine Kinase Inhibition

The most clinically advanced application of 1,3,5-triazine derivatives lies in targeted cancer therapy, specifically through the inhibition of the Phosphoinositide 3-kinase (PI3K) / Protein Kinase B (AKT) / mammalian Target of Rapamycin (mTOR) signaling cascade[2][3]. Dysregulation of this pathway is a hallmark of tumor survival, proliferation, and metabolic adaptation.

Triazine derivatives, particularly those bearing morpholine substitutions (e.g., PKI-587), act as potent ATP-competitive inhibitors[4]. The morpholine oxygen acts as a critical hydrogen bond acceptor, interacting with the hinge region of the kinase domain (e.g., Val851 in PI3Kγ), while the planar triazine core occupies the adenine-binding pocket[5]. Furthermore, novel bis(dimethylpyrazolyl)-s-triazine derivatives have demonstrated multi-kinase inhibition, concurrently targeting Epidermal Growth Factor Receptor (EGFR) and the downstream PI3K/AKT/mTOR pathway, thereby preventing compensatory resistance mechanisms[2][6].

PI3K/AKT/mTOR signaling cascade targeted by 1,3,5-triazine derivatives.

Neurodegeneration: Multitarget-Directed Ligands (MTDLs)

In the context of Alzheimer's Disease (AD) and cognitive impairment, monotherapies often fail due to the multifactorial nature of neurodegeneration. 1,3,5-triazines are highly effective as Multitarget-Directed Ligands (MTDLs)[7]. By functionalizing the three available nodes of the triazine ring, researchers have developed hybrids capable of simultaneously inhibiting Acetylcholinesterase (AChE), Butyrylcholinesterase (BuChE), and β-secretase 1 (BACE-1)[7]. Additionally, 1,3,5-triazine-piperazine derivatives have recently been identified as a novel chemical family of potent 5-HT6 serotonin receptor antagonists, offering a new avenue for treating cognitive deficits[8].

Antimicrobial and Antiparasitic Activity

Beyond human kinases and receptors, the s-triazine core mimics biological purine and pyrimidine heterocycles, making it an excellent structural decoy for microbial enzymes. Triazine-based peptide dendrimers have shown remarkable efficacy against Gram-negative bacteria by disrupting efflux machinery[9].

Quantitative Efficacy Profiles

The structural versatility of the s-triazine scaffold allows for extreme precision in target affinity. The following table summarizes the quantitative data of key derivatives across various therapeutic indications.

| Compound / Derivative Class | Primary Target(s) | Disease Indication | Key Efficacy Metric (IC50 / Ki) | Ref |

| Compound 4f (Pyrazolyl-s-triazine) | EGFR / PI3K / mTOR | Colorectal Cancer (HCT-116) | EGFR: 61 nM | [2][6] |

| PKI-587 (Bis-morpholino-triazine) | PI3K / mTOR | Advanced Solid Tumors | Highly potent dual inhibition | [4] |

| Compound 6 (Piperidine-triazine) | PI3Kγ | Renal Cancer (CAKI-1) | PI3Kγ: 6.90 μM | [5] |

| Derivative 31 (Nitrogen mustard hybrid) | AChE / BACE-1 | Alzheimer's Disease | AChE: 51 nM, BACE-1: 9.0 μM | [7] |

| Compound 4 (Triazine-methylpiperazine) | 5-HT6 Receptor | Cognitive Impairment | Ki: 11 nM | [8] |

Rational Design & Synthetic Methodology

The synthetic power of 1,3,5-triazine stems from its precursor, 2,4,6-trichloro-1,3,5-triazine (cyanuric chloride). The three chlorine atoms can be substituted sequentially via Nucleophilic Aromatic Substitution (

The Causality of Temperature Control: The electrophilicity of the triazine ring decreases with each successive substitution of an electron-donating nucleophile (e.g., amines). Therefore, strict temperature control is not merely procedural; it is the fundamental thermodynamic lever used to ensure orthogonal, regioselective substitution without yielding complex mixtures[9].

Protocol 1: Orthogonal Synthesis of Trisubstituted 1,3,5-Triazines

Note: This workflow is a self-validating synthetic system. TLC and LC-MS must be performed after each temperature phase to confirm mass shifts before proceeding, ensuring intermediate integrity.

-

Monosubstitution (0–5 °C):

-

Procedure: Dissolve cyanuric chloride (1 eq) in anhydrous THF/acetone. Cool to 0 °C using an ice bath. Add the primary nucleophile (1 eq) and a base scavenger (e.g.,

, 1 eq) dropwise. -

Causality: At 0 °C, the highly electrophilic cyanuric chloride reacts exclusively at one position. Higher temperatures would trigger uncontrolled disubstitution.

-

-

Disubstitution (20–25 °C):

-

Procedure: Warm the reaction to room temperature. Add the secondary nucleophile (1 eq) and additional base (1.2 eq). Stir for 4-6 hours.

-

Causality: The first amine substituent donates electron density into the ring, deactivating the remaining C-Cl bonds. Room temperature provides the exact activation energy required for the second substitution without triggering the third.

-

-

Trisubstitution (80–100 °C):

-

Procedure: Add the final nucleophile (e.g., morpholine, excess) and an organic base (e.g., DIPEA). Reflux the mixture at 80–100 °C for 12-24 hours.

-

Causality: The ring is now highly electron-rich. High thermal energy is mandatory to force the final

reaction.

-

Temperature-dependent orthogonal synthesis of trisubstituted 1,3,5-triazines.

Self-Validating Experimental Protocol: Kinase Inhibition & Cellular Target Engagement

To rigorously evaluate a novel 1,3,5-triazine derivative as a PI3K/mTOR inhibitor, biochemical assays must be coupled with orthogonal cellular readouts. This creates a self-validating system : if the compound inhibits the isolated enzyme but fails to reduce downstream phosphorylation in living cells, it flags potential issues with cell permeability, prodrug conversion, or off-target toxicity.

Protocol 2: Integrated PI3K Inhibition and Downstream Validation Assay

Phase A: Biochemical ATP-Competitive Assay (ADP-Glo)

-

Preparation: Incubate recombinant PI3K protein with PIP2 substrate in a kinase buffer (50 mM HEPES, 50 mM NaCl, 3 mM

). -

Compound Titration: Add the triazine derivative in a 10-point serial dilution (ranging from 10 μM to 0.1 nM). Causality: A wide titration curve is required to accurately calculate the Hill slope and true

. -

Reaction Initiation: Add ATP (at the

value of the specific kinase) to initiate the reaction. Incubate for 60 minutes. -

Detection: Add ADP-Glo reagent to terminate the kinase reaction and deplete unconsumed ATP. Add Kinase Detection Reagent to convert ADP to ATP, generating a luminescent signal.

-

Validation Check: The luminescence directly correlates with kinase activity. Use Wortmannin as a positive control to validate assay sensitivity.

Phase B: Orthogonal Cellular Validation (Western Blotting)

-

Cell Treatment: Seed HCT-116 colorectal cancer cells. Treat with the triazine derivative at

, -

Lysis and Protein Extraction: Lyse cells using RIPA buffer supplemented with protease and phosphatase inhibitors. Causality: Phosphatase inhibitors are critical to preserve the transient phosphorylation states of AKT and S6K.

-

Immunoblotting: Run lysates on SDS-PAGE. Probe with primary antibodies against total AKT, phospho-AKT (Ser473), total S6K, and phospho-S6K.

-

System Validation: True PI3K/mTOR target engagement is confirmed only if p-AKT and p-S6K levels decrease dose-dependently while total AKT and S6K remain constant. If total protein drops, the compound is inducing non-specific cytotoxicity rather than targeted kinase inhibition.

References

- 1,3,5-Triazines: A promising scaffold for anticancer drugs development.European Journal of Medicinal Chemistry.

- Synthesis and Antiproliferative Activity of a New Series of Mono- and Bis(dimethylpyrazolyl)-s-triazine Derivatives Targeting EGFR/PI3K/AKT/mTOR Signaling Cascades.ACS Omega / PMC.

- 1,3,5-Triazine as a promising scaffold in the development of therapeutic agents against breast cancer.Monash University / European Journal of Medicinal Chemistry.

- Exploring s-triazine derivatives as anticancer agents.

- Design, Synthesis and Molecular Modeling of New 1,3,5-Triazine Derivatives as Anticancer Agents.Der Pharma Chemica.

- The 1,3,5-Triazine Derivatives as Innovative Chemical Family of 5-HT6 Serotonin Receptor Agents with Therapeutic Perspectives for Cognitive Impairment.PMC.

- 1,3,5-Triazine: A Promising Molecular Scaffold for Novel Agents for the Tre

- Bis(morpholino-1,3,5-triazine) Derivatives: Potent Adenosine 5′-Triphosphate Competitive Phosphatidylinositol-3-kinase/Mammalian Target of Rapamycin Inhibitors: Discovery of Compound 26 (PKI-587).

- 1,3,5-Triazine as Branching Connector for the Construction of Novel Antimicrobial Peptide Dendrimers: Synthesis and Biological Characteriz

Sources

- 1. 1,3,5-Triazines: A promising scaffold for anticancer drugs development - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Synthesis and Antiproliferative Activity of a New Series of Mono- and Bis(dimethylpyrazolyl)-s-triazine Derivatives Targeting EGFR/PI3K/AKT/mTOR Signaling Cascades - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Exploring s-triazine derivatives as anticancer agents [explorationpub.com]

- 4. pubs.acs.org [pubs.acs.org]

- 5. derpharmachemica.com [derpharmachemica.com]

- 6. pubs.acs.org [pubs.acs.org]

- 7. 1,3,5-Triazine: A Promising Molecular Scaffold for Novel Agents for the Treatment of Alzheimer’s Disease - PMC [pmc.ncbi.nlm.nih.gov]

- 8. The 1,3,5-Triazine Derivatives as Innovative Chemical Family of 5-HT6 Serotonin Receptor Agents with Therapeutic Perspectives for Cognitive Impairment - PMC [pmc.ncbi.nlm.nih.gov]

- 9. mdpi.com [mdpi.com]

Methodological & Application

Application Note: Synthesis and Validation Protocol for 2-Imino-2H-chromen-3-yl-1,3,5-triazines

Introduction & Strategic Overview

2-Imino-2H-chromen-3-yl-1,3,5-triazines represent a highly potent class of hybrid molecules, merging the pharmacophoric properties of 2,4-diamino-1,3,5-triazines with 2-imino-coumarins[1]. These scaffolds have demonstrated significant in vitro cytotoxic activity against multiple human cancer cell lines (e.g., DAN-G, A-427, LCLC-103H, SISO, RT-4)[2]. As a Senior Application Scientist, I have structured this protocol to move beyond a mere sequence of steps; we will examine the mechanistic causality behind the reagent selection, the precise control of reaction environments, and the self-validating analytical checkpoints required to prevent the degradation of the sensitive imino group[1].

Mechanistic Causality & Reaction Design

The synthesis of these hybrid molecules relies on a highly controlled two-stage process:

-

Precursor Generation: Cyclocondensation of biguanides with ethyl cyanoacetate yields 2-(4,6-diamine-1,3,5-triazin-2-yl)acetonitriles[1].

-

Knoevenagel Condensation & Cyclization: The active methylene group of the acetonitrile derivative reacts with a 2-hydroxybenzaldehyde in the presence of a basic catalyst[1].

Causality in Experimental Choices:

-

Solvent Selection (98% Ethanol): The imino-coumarin core is highly susceptible to hydrolysis[1]. Using 98% ethanol ensures sufficient solubility for the Knoevenagel condensation while strictly limiting the water content. If aqueous conditions are introduced (e.g., aqueous DMF), the imino group rapidly hydrolyzes to form a standard coumarin (2H-chromen-3-yl-1,3,5-triazine)[1].

-

Catalyst (Piperidine): Piperidine provides the optimal pKa to deprotonate the active methylene of the acetonitrile derivative without inducing unwanted side reactions or base-catalyzed degradation of the triazine ring[1].

-

Substituent Effects: Yields are thermodynamically driven by the nucleophilicity of the aldehyde. Utilizing 2-hydroxybenzaldehydes with electron-donating groups (e.g., 4-(diethylamino)-2-hydroxybenzaldehyde) maximizes the efficiency of the intramolecular ring closure, boosting yields to 49–61%[1].

Reaction Workflow

Caption: Synthesis workflow of 2-imino-2H-chromen-3-yl-1,3,5-triazines and hydrolytic degradation.

Step-by-Step Experimental Protocol

Phase 1: Synthesis of 2-(4,6-diamine-1,3,5-triazin-2-yl)acetonitrile (Precursor)

-

Reagent Preparation: Suspend the appropriate biguanide derivative (10 mmol) and ethyl cyanoacetate (10 mmol) in absolute ethanol (20 mL)[1].

-

Cyclocondensation: Reflux the mixture under continuous stirring for 4–6 hours. Monitor the consumption of starting materials via TLC (Eluent: Chloroform/Methanol 9:1).

-

Isolation: Cool the reaction mixture to 0–5 °C. Filter the resulting precipitate, wash with cold ethanol, and dry under a vacuum to obtain the active methylene precursor[1].

Phase 2: Synthesis of 2-Imino-2H-chromen-3-yl-1,3,5-triazines

Self-Validating Checkpoint: Ensure all glassware is oven-dried to prevent premature hydrolysis.

-

Reaction Setup: In a 50 mL round-bottom flask, dissolve 2-(4,6-diamine-1,3,5-triazin-2-yl)acetonitrile (5 mmol) and the selected 2-hydroxybenzaldehyde (5 mmol) in 98% ethanol (15 mL)[1].

-

Catalysis: Add 3–5 drops of piperidine (catalytic amount) to the solution[1].

-

Incubation: Stir the mixture at 20–40 °C for 12–24 hours[1]. Do not exceed 40 °C to prevent thermal degradation of the imino intermediate.

-

Precipitation & Filtration: Upon completion (verified by TLC), cool the mixture to room temperature. Collect the precipitated hybrid compound via vacuum filtration.

-

Purification: Wash the solid with cold 98% ethanol and diethyl ether. Crucial Note: Do NOT attempt to recrystallize using aqueous solvents (e.g., aqueous DMF), as this will quantitatively hydrolyze the imino group into a coumarin derivative[1].

Phase 3: Optional Copper(II) Complexation (For Enhanced Cytotoxicity)

Recent advancements indicate that coordinating these ligands with Copper(II) significantly amplifies their antiproliferative properties[3].

-

Complexation: React the synthesized 2-imino-2H-chromen-3-yl-1,3,5-triazine ligand with a 3-fold molar excess of Copper(II) chloride dihydrate (CuCl₂·2H₂O) in anhydrous ethanol[4].

-

Isolation: Stir at room temperature until the complex precipitates. Filter and wash with anhydrous ethanol[4].

Analytical Validation & Self-Validating Systems

To ensure the integrity of the synthesized compounds, the protocol requires a self-validating analytical matrix. The presence of the imino group is the primary marker of success.

-

IR Spectroscopy: Confirm the presence of the imino group by identifying the N-H stretching vibrations of the C=N-H group and the primary amine (NH₂) of the triazine ring, which must appear between 3500 and 3200 cm⁻¹ [1]. In Cu(II) complexes, this broad absorption band disappears or shifts significantly due to coordination[4].

-

¹H-NMR Spectroscopy: The definitive proof of the intact 2-imino-coumarin core is a proton signal for the imino group (C=NH) in the region of 10.45–11.00 ppm [1]. Additionally, look for the characteristic singlet representing the C4-H proton of the chromene ring at 7.43–8.57 ppm [1].

Quantitative Data Summary

The following table summarizes the structure-activity relationship (SAR) and yield data for key derivatives synthesized using this protocol, highlighting the impact of electron-donating substituents and Copper(II) complexation.

| Compound / Modification | Aldehyde Substituent | Reaction Yield (%) | Cytotoxicity (IC₅₀ Range, μM)* | Key Observation |

| Standard Hybrid (Comp. 11) | 4-(diethylamino) | 61% | 1.51 – 2.60 | Highest yield due to electron-donating group; potent baseline activity[2]. |

| Standard Hybrid (Comp. 5) | None (H) | ~49% | > 10.0 | Lower yield; reduced nucleophilicity during cyclization[1]. |

| Cu(II) Complex (Comp. 2g) | 4-(diethylamino) | N/A | 0.04 – 15.66 | Cu(II) coordination drastically increases potency compared to free ligand[3]. |

| Hydrolyzed Coumarin | N/A | Quantitative | Variable | Formed if exposed to aqueous DMF; loss of imino functionality[1]. |

*Tested against human cancer cell lines: DAN-G, A-427, LCLC-103H, SISO, and RT-4.

References

-

Makowska, A., Sączewski, F., Bednarski, P., & Balewski, Ł. (2018). Hybrid Molecules Composed of 2,4-Diamino-1,3,5-triazines and 2-Imino-Coumarins and Coumarins. Synthesis and Cytotoxic Properties. Molecules, 23(7), 1616.[Link]

-

Makowska, A., Sączewski, F., Bednarski, P. J., Gdaniec, M., Balewski, Ł., Warmbier, M., & Kornicka, A. (2022). Synthesis, Structure and Cytotoxic Properties of Copper(II) Complexes of 2-Iminocoumarins Bearing a 1,3,5-Triazine or Benzoxazole/Benzothiazole Moiety. Molecules, 27(20), 7054.[Link]

Sources

- 1. Hybrid Molecules Composed of 2,4-Diamino-1,3,5-triazines and 2-Imino-Coumarins and Coumarins. Synthesis and Cytotoxic Properties - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Hybrid Molecules Composed of 2,4-Diamino-1,3,5-triazines and 2-Imino-Coumarins and Coumarins. Synthesis and Cytotoxic Properties - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. OPUS 4 | Synthesis, Structure and Cytotoxic Properties of Copper(II) Complexes of 2-Iminocoumarins Bearing a 1,3,5-Triazine or Benzoxazole/Benzothiazole Moiety [epub.ub.uni-greifswald.de]

- 4. Synthesis, Structure and Cytotoxic Properties of Copper(II) Complexes of 2-Iminocoumarins Bearing a 1,3,5-Triazine or Benzoxazole/Benzothiazole Moiety - PMC [pmc.ncbi.nlm.nih.gov]

Application of 2-(Diamino-1,3,5-triazin-2-yl)acetonitrile in Anticancer Drug Discovery

Executive Summary

The development of multitarget-directed ligands is a cornerstone of modern oncology. Within this paradigm, 2-(diamino-1,3,5-triazin-2-yl)acetonitrile (CAS: 13301-35-4) has emerged as a highly versatile and privileged chemical intermediate. Its structural architecture—combining a pyrimidine-mimicking s-triazine core with a highly reactive active methylene group—makes it an ideal building block for synthesizing complex heterocyclic hybrids.

This application note details the mechanistic rationale and validated experimental protocols for utilizing 2-(diamino-1,3,5-triazin-2-yl)acetonitrile to synthesize two potent classes of anticancer agents: Triazine-Coumarin Hybrids and Triazine-Iminoacetonitrile Derivatives . These derivatives have demonstrated pronounced in vitro cytotoxic activity against a broad panel of human cancer cell lines, including melanoma, pancreatic, and non-small cell lung cancers.

Mechanistic Rationale: The Triazine-Acetonitrile Scaffold

The utility of 2-(diamino-1,3,5-triazin-2-yl)acetonitrile in drug discovery is driven by two distinct structural features:

-

The s-Triazine Core (Pharmacophore): The 1,3,5-triazine ring is a well-documented bioisostere of pyrimidine. It acts as a potent competitive inhibitor of dihydrofolate reductase (DHFR) and critical kinases within the PI3K/AKT/mTOR signaling pathway. By mimicking natural substrates, triazine derivatives disrupt folate metabolism and suppress tumor cell proliferation ().

-

The Active Methylene Group (Synthetic Handle): The acetonitrile moiety (-CH₂-CN) is flanked by the electron-withdrawing cyano group and the triazine ring. This significantly increases the acidity of the methylene protons, allowing for facile deprotonation under mild basic conditions. The resulting carbanion is highly nucleophilic, enabling efficient Knoevenagel condensations with electrophiles (e.g., aldehydes or nitroso compounds) to generate highly conjugated, rigid molecular architectures that intercalate into DNA or fit precisely into kinase active sites ().

Multi-targeted mechanisms of triazine-coumarin hybrids inducing cancer cell apoptosis.

Experimental Protocols

Protocol A: Synthesis of 2-Imino-2H-chromen-3-yl-1,3,5-triazines (Triazine-Coumarin Hybrids)

This protocol describes the synthesis of hybrid molecules combining the triazine core with an imino-coumarin system. The hybridization of these two pharmacophores yields a synergistic cytotoxic effect.

Causality of Experimental Design: Piperidine is selected as a mild base catalyst to deprotonate the active methylene of the acetonitrile group without hydrolyzing the cyano group. The subsequent nucleophilic attack on the carbonyl carbon of 2-hydroxybenzaldehyde is followed by an intramolecular cyclization between the phenolic hydroxyl and the cyano group, yielding the 2-imino-coumarin ring.

Step-by-Step Procedure:

-

Preparation: In a 50 mL round-bottom flask, dissolve 1.0 mmol of 2-(4,6-diamino-1,3,5-triazin-2-yl)acetonitrile in 15 mL of 98% ethanol.

-

Electrophile Addition: Add 1.1 mmol of a substituted 2-hydroxybenzaldehyde (e.g., 4-(diethylamino)-2-hydroxybenzaldehyde to synthesize the highly active "Compound 11").

-

Catalysis: Add 3–5 drops of piperidine to the mixture.

-

Reaction: Stir the mixture at 20–40 °C for 12–24 hours.

-

Self-Validation (In-Process): Monitor the reaction via Thin Layer Chromatography (TLC) using a CHCl₃/MeOH (9:1) solvent system. The reaction is complete when the active methylene spot disappears.

-

Isolation: Filter the resulting precipitate, wash with cold ethanol, and recrystallize from aqueous N,N-dimethylformamide (DMF).

-

Self-Validation (Analytical): Validate the cyclization via IR spectroscopy. The successful formation of the imino-coumarin is confirmed by the appearance of the C=N–H stretching vibration at 3500–3200 cm⁻¹ and the disappearance of the sharp -C≡N stretch (~2250 cm⁻¹).

Protocol B: Synthesis of Triazine-Iminoacetonitrile Derivatives

This workflow generates highly conjugated iminoacetonitriles, which exhibit exceptional potency against melanoma cell lines.

Causality of Experimental Design: Reacting the active methylene with p-nitrosodimethylaniline creates a rigid Schiff base-like (imino) linkage. This extended conjugation increases the lipophilicity and planarity of the molecule, enhancing its ability to penetrate cell membranes and intercalate into tumor DNA or bind hydrophobic kinase pockets ().

Step-by-Step Procedure:

-

Preparation: Dissolve 1.0 mmol of the 2-(diamino-1,3,5-triazin-2-yl)acetonitrile derivative in 20 mL of absolute ethanol.

-

Reagent Addition: Add 1.2 mmol of p-nitrosodimethylaniline.

-

Catalysis: Introduce a catalytic amount of a mild base (e.g., sodium ethoxide or piperidine).

-

Reaction: Reflux the mixture for 4–6 hours under an inert nitrogen atmosphere to prevent oxidative degradation.

-

Isolation: Cool the mixture to room temperature. Collect the dark-colored precipitate via vacuum filtration and wash with cold ethanol.

-

Self-Validation (Analytical): Confirm the structure via ¹³C-NMR. The complete shift of the aliphatic methylene carbon (~25 ppm) to a downfield imino carbon signal (~150 ppm) validates the successful condensation.

Synthesis pathways of anticancer hybrids from 2-(diamino-1,3,5-triazin-2-yl)acetonitrile.

Quantitative Data Presentation

The synthesized derivatives exhibit potent cytotoxicity against a variety of human cancer cell lines. The table below summarizes the in vitro efficacy of the leading candidates derived from the 2-(diamino-1,3,5-triazin-2-yl)acetonitrile scaffold.

| Compound Designation | Structural Class | Target Cell Line | Cancer Type | IC₅₀ / GI₅₀ (μM) |

| Compound 11 | Triazine-Coumarin Hybrid | A-427 | Non-Small Cell Lung | 1.51 |

| Compound 11 | Triazine-Coumarin Hybrid | RT-4 | Urinary Bladder | 1.66 |

| Compound 11 | Triazine-Coumarin Hybrid | DAN-G | Pancreatic | 2.14 |

| Compound 11 | Triazine-Coumarin Hybrid | LCLC-103H | Large Cell Lung | 2.21 |

| Compound 11 | Triazine-Coumarin Hybrid | SISO | Cervical | 2.60 |

| Compound 19 | Triazine-Iminoacetonitrile | MALME-3M | Melanoma | 0.033 |

Note: Compound 11 = 4-[7-(diethylamino)-2-imino-2H-chromen-3-yl]-6-(4-phenylpiperazin-1-yl)-1,3,5-triazin-2-amine. Compound 19 = 2-[4-Amino-6-(4-phenylpiperazin-1-yl)-1,3,5-triazin-2-yl]-2{[4-(dimethylamino)phenyl]imino}acetonitrile.

References

-

Makowska, A., Sączewski, F., Bednarski, P., Sączewski, J., & Balewski, Ł. (2018). "Hybrid Molecules Composed of 2,4-Diamino-1,3,5-triazines and 2-Imino-Coumarins and Coumarins. Synthesis and Cytotoxic Properties." Molecules, 23(7), 1616.[Link]

-

Sączewski, F., Bułakowska, A., Bednarski, P., & Grunert, R. (2006). "Synthesis, structure and anticancer activity of novel 2,4-diamino-1,3,5-triazine derivatives." European Journal of Medicinal Chemistry, 41(2), 219-225.[Link]

-

National Center for Biotechnology Information (2025). "PubChem Compound Summary for CID 25841, 2-(Diamino-1,3,5-triazin-2-yl)acetonitrile." PubChem.[Link]

Application Note: Synthesis of 1,3,5-Triazine Derivatives as Dual PI3K/mTOR Kinase Inhibitors

Introduction & Mechanistic Rationale

The 1,3,5-triazine core has emerged as a privileged scaffold in medicinal chemistry, particularly for the design of ATP-competitive kinase inhibitors. The structural geometry and electron distribution of the triazine ring closely mimic the pyrimidine ring of adenosine triphosphate (ATP), allowing it to form critical hydrogen bonds within the highly conserved hinge region of kinases[1].

In oncology, the hyperactivation of the Phosphoinositide 3-kinase (PI3K)/Akt/mammalian target of rapamycin (mTOR) signaling cascade is a primary driver of tumor proliferation and survival[2]. Because mTOR acts downstream of PI3K, and single-node inhibition often triggers feedback loops that reactivate the pathway, dual PI3K/mTOR inhibitors offer a superior therapeutic window[1]. Triazine derivatives, particularly those bearing a morpholine moiety, are uniquely suited for this dual targeting. The morpholine oxygen acts as a crucial hydrogen bond acceptor, binding to the backbone amide of Val851 in PI3Kα, while the triazine core anchors the molecule in the ATP-binding pocket[3].

Fig 1. Dual inhibition of the PI3K/Akt/mTOR signaling pathway by triazine derivatives.

Synthetic Strategy: The Causality of Temperature-Controlled

The ultimate starting material for synthesizing these inhibitors is cyanuric chloride (2,4,6-trichloro-1,3,5-triazine). The synthesis relies on a highly predictable, temperature-controlled sequential nucleophilic aromatic substitution (

The Causality of Temperature Control: The three chlorine atoms on cyanuric chloride are strongly electron-withdrawing, making the triazine ring highly electrophilic.

-

First Substitution (0 °C): The first nucleophile (e.g., morpholine) attacks rapidly. Because the incoming amine is electron-donating, it pushes electron density into the triazine ring, significantly reducing the electrophilicity of the remaining two carbon-chlorine bonds[5].

-

Second Substitution (20–25 °C): Due to the deactivated ring, the second substitution requires room temperature to proceed at a practical rate[4].

-

Third Substitution (60–100 °C): The di-substituted intermediate is now highly electron-rich. Replacing the final chlorine atom requires significant thermal energy (heating to 60 °C or higher) and often a stronger nucleophile or a transition-metal catalyst (e.g., Suzuki coupling with a boronic acid)[4].

This inherent chemical logic allows researchers to orthogonally introduce three distinct pharmacophores without the need for complex, yield-reducing protecting group strategies.

Fig 2. Temperature-controlled sequential nucleophilic substitution of cyanuric chloride.

Quantitative Structure-Activity Relationship (QSAR) Data

Recent medicinal chemistry campaigns have yielded highly potent triazine-based inhibitors. The table below summarizes the target profiles and quantitative inhibitory data of representative compounds synthesized via this methodology.

| Compound ID | Target Profile | PI3Kα IC₅₀ (nM) | mTOR IC₅₀ (nM) | Key Structural Features | Ref |

| Compound 5nh | PI3K/mTOR | 0.45 | 2.9 | Triazine scaffold; optimized for oral bioavailability in NSCLC models. | [3] |

| Compound 13g | PI3Kα/mTOR | 48 | 525 | 2-(thiophen-2-yl)-1,3,5-triazine; induces G0/G1 phase arrest. | [6] |

| Compound 3j | pan-PI3K/mTOR | Low nM | >10-fold selectivity | 4-amino-6-methyl-1,3,5-triazine sulfonamide. | [2] |

| Compound 4f | EGFR/PI3K/mTOR | Downstream inhibition | Downstream inhibition | Mono-dimethylpyrazolyl-s-triazine; targets multiple cascades. | [1] |

Step-by-Step Experimental Protocols

The following protocol outlines the synthesis of a prototypical dual PI3K/mTOR inhibitor, utilizing morpholine as the primary hinge-binding motif.

Protocol 1: Synthesis of the Mono-substituted Intermediate (0 °C)

Objective: Synthesize 4-(4,6-dichloro-1,3,5-triazin-2-yl)morpholine.

-

Preparation: Dissolve cyanuric chloride (1.0 eq, 10.0 mmol) in anhydrous acetone or acetonitrile (50 mL) in a round-bottom flask.

-

Cooling: Submerge the flask in an ice-brine bath to bring the internal temperature to strictly -5 °C to 0 °C. Causality: Strict temperature control prevents the formation of di-substituted byproducts.

-

Reagent Addition: In a separate addition funnel, prepare a solution of morpholine (0.95 eq, 9.5 mmol) and N,N-diisopropylethylamine (DIEA) (1.1 eq, 11.0 mmol) in 10 mL of solvent. Causality: DIEA is used instead of inorganic bases because its organic solubility ensures the amine remains in its highly nucleophilic free-base form[4]. Furthermore, using 0.95 eq of morpholine ensures cyanuric chloride remains in slight excess, statistically disfavoring over-substitution.

-

Dropwise Addition: Add the morpholine/DIEA solution dropwise over 30 minutes.

-

Reaction & Workup: Stir for 1 hour at 0 °C. Quench with ice-cold water (100 mL). Filter the resulting white precipitate, wash with cold methanol, and dry under a vacuum[5].

Protocol 2: Synthesis of the Di-substituted Intermediate (25 °C)

Objective: Introduce a secondary pharmacophore (e.g., a substituted aniline or sulfonamide).

-

Preparation: Dissolve the mono-substituted intermediate (1.0 eq) in anhydrous tetrahydrofuran (THF) or acetonitrile.

-

Reagent Addition: Add the secondary amine (1.0 eq) and DIEA (1.5 eq).

-

Reaction: Stir the mixture at room temperature (20–25 °C) for 6–12 hours.

-

Self-Validating QC Check: Monitor via LC-MS. Self-Validation Logic: The mono-substituted starting material contains two chlorine atoms, exhibiting a distinct M, M+2, M+4 isotopic pattern (approx. 9:6:1 ratio). The successful di-substituted product will contain only one chlorine atom, shifting the mass and changing the isotopic signature to an M, M+2 pattern (approx. 3:1 ratio)[4]. Do not proceed until the 9:6:1 signature is fully consumed.

-

Workup: Concentrate under reduced pressure, extract with ethyl acetate/brine, dry over anhydrous Na₂SO₄, and purify via silica gel chromatography.

Protocol 3: Synthesis of the Tri-substituted Target (80 °C)

Objective: Introduce the final functional group (e.g., via Suzuki-Miyaura cross-coupling).

-

Preparation: Combine the di-substituted intermediate (1.0 eq), a boronic acid derivative (1.2 eq), and K₂CO₃ (2.0 eq) in a 1,4-dioxane/water mixture (4:1 v/v).

-

Degassing: Sparge the mixture with argon for 15 minutes to remove dissolved oxygen.

-

Catalyst Addition: Add Pd(dppf)Cl₂ (0.05 eq). Causality: The final chlorine is highly deactivated; standard

is sluggish. Palladium catalysis facilitates rapid C-C bond formation at this sterically hindered, electron-rich position. -

Reaction: Heat the mixture to 80–90 °C for 12 hours.

-

Workup & Isolation: Filter through a pad of Celite to remove palladium residues. Concentrate and purify via preparative HPLC to yield the final kinase inhibitor.

Quality Control and Self-Validation

To ensure the scientific integrity of the synthesized kinase inhibitors, the following self-validating checks must be integrated into the workflow:

-

Avoidance of Hydrolysis: Cyanuric chloride and its intermediates are highly susceptible to hydrolysis, which converts the reactive C-Cl bonds into unreactive cyanuric acid derivatives (C-OH). All solvents must be strictly anhydrous during the initial steps[4].

-

TLC Rf Tracking: Because amines and morpholine are highly polar compared to chlorine, each successive substitution significantly lowers the Retention factor (Rf) on silica gel. If an anomalous high-Rf spot remains during Step 2 or 3, it indicates incomplete conversion of the prior step.

-

NMR Verification: In ¹³C NMR, the highly symmetric cyanuric chloride presents a single carbon peak around 170 ppm. As symmetry is broken during sequential substitution, the triazine core carbons will resolve into distinct, highly deshielded peaks (165–175 ppm), providing a definitive map of substitution success.

References

-

Synthesis and structure-activity relationships of dual PI3K/mTOR inhibitors based on a 4-amino-6-methyl-1,3,5-triazine sulfonamide scaffold - PubMed. National Institutes of Health.[Link]

-

Synthesis and Antiproliferative Activity of a New Series of Mono- and Bis(dimethylpyrazolyl)-s-triazine Derivatives Targeting EGFR/PI3K/AKT/mTOR Signaling Cascades | ACS Omega. American Chemical Society.[Link]

-

Design, Synthesis and Biological Evaluation of Substituted 2-(thiophen-2-yl)-1,3,5-triazine Derivatives as Potential Dual PI3Kα/mTOR Inhibitors - PubMed. National Institutes of Health.[Link]

-

Sequential One-Pot Synthesis of Diverse Functionalized 1,3,5-Triazines via Cyanuric Chloride with Amino Groups and Boronic Acids - ChemRxiv. ChemRxiv.[Link]

-

Synthesis and PI 3-Kinase Inhibition Activity of Some Novel 2,4,6-Trisubstituted 1,3,5-Triazines - PMC. National Institutes of Health.[Link]

Sources

- 1. pubs.acs.org [pubs.acs.org]

- 2. Synthesis and structure-activity relationships of dual PI3K/mTOR inhibitors based on a 4-amino-6-methyl-1,3,5-triazine sulfonamide scaffold - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. medchemexpress.com [medchemexpress.com]

- 4. chemrxiv.org [chemrxiv.org]

- 5. Synthesis and PI 3-Kinase Inhibition Activity of Some Novel 2,4,6-Trisubstituted 1,3,5-Triazines - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Design, synthesis and biological evaluation of substituted 2-(thiophen-2-yl)-1,3,5-triazine derivatives as potential dual PI3Kα/mTOR inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

Application Note: 2-(4,6-Diamino-1,3,5-triazin-2-yl)acetonitrile as a Bifunctional Synthetic Scaffold in Drug Discovery

Target Audience: Medicinal Chemists, Synthetic Biologists, and Drug Development Professionals Chemical Identity: 2-(4,6-diamino-1,3,5-triazin-2-yl)acetonitrile (CAS: 13301-35-4)[1]

Executive Summary & Mechanistic Rationale

In modern medicinal chemistry, the design of targeted antineoplastic agents relies heavily on versatile, bifunctional building blocks. 2-(4,6-diamino-1,3,5-triazin-2-yl)acetonitrile is a highly valuable synthetic intermediate characterized by two distinct reactive domains:

-

The 4,6-Diamino-1,3,5-triazine Core: A well-established bioisostere for the pteridine ring of folic acid and the pyrimidine base of nucleic acids. This core readily forms robust hydrogen-bonded networks, allowing it to competitively bind to the active site of target enzymes such as Dihydrofolate Reductase (DHFR)[2].

-